Rabacfosadine Succinate

Catalog No.
S540966
CAS No.
1431856-99-3
M.F
C25H41N8O10P
M. Wt
644.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rabacfosadine Succinate

CAS Number

1431856-99-3

Product Name

Rabacfosadine Succinate

IUPAC Name

butanedioic acid;ethyl (2S)-2-[[2-[2-amino-6-(cyclopropylamino)purin-9-yl]ethoxymethyl-[[(2S)-1-ethoxy-1-oxopropan-2-yl]amino]phosphoryl]amino]propanoate

Molecular Formula

C25H41N8O10P

Molecular Weight

644.6 g/mol

InChI

InChI=1S/C21H35N8O6P.C4H6O4/c1-5-34-19(30)13(3)27-36(32,28-14(4)20(31)35-6-2)12-33-10-9-29-11-23-16-17(24-15-7-8-15)25-21(22)26-18(16)29;5-3(6)1-2-4(7)8/h11,13-15H,5-10,12H2,1-4H3,(H2,27,28,32)(H3,22,24,25,26);1-2H2,(H,5,6)(H,7,8)/t13-,14-;/m0./s1

InChI Key

XLBDQSJWTNREFA-IODNYQNNSA-N

SMILES

CCOC(=O)C(C)NP(=O)(COCCN1C=NC2=C(N=C(N=C21)N)NC3CC3)NC(C)C(=O)OCC.C(CC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Rabacfosadine succinate; VDC-1101 succinate; VDC 1101 succinate VDC1101 succinate; GS-9219-01; GS-9219 succinate;

Canonical SMILES

CCOC(=O)C(C)NP(=O)(COCCN1C=NC2=C(N=C(N=C21)N)NC3CC3)NC(C)C(=O)OCC.C(CC(=O)O)C(=O)O

Isomeric SMILES

CCOC(=O)[C@H](C)NP(=O)(COCCN1C=NC2=C(N=C(N=C21)N)NC3CC3)N[C@@H](C)C(=O)OCC.C(CC(=O)O)C(=O)O

Description

The exact mass of the compound Rabacfosadine Succinate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Rabacfosadine succinate, commercially known as Tanovea, is a guanine nucleotide analog primarily used in veterinary medicine for the treatment of lymphoma in dogs. Developed by Gilead Sciences, it is classified as a chain-terminating inhibitor of deoxyribonucleic acid (DNA) polymerases, effectively disrupting DNA synthesis in rapidly dividing cells. The compound has a chemical formula of C11H35N8O6PC_{11}H_{35}N_{8}O_{6}P and a molar mass of approximately 406.425 g/mol .

Rabacfosadine was conditionally approved by the U.S. Food and Drug Administration (FDA) in December 2016 and achieved full approval in July 2021, marking it as the first drug to receive such approval for treating canine lymphoma . The drug's mechanism of action involves inhibiting DNA synthesis, leading to S phase arrest and apoptosis in tumor cells, particularly lymphocytes affected by lymphoma .

The primary chemical reaction involving rabacfosadine succinate occurs when it is administered intravenously, where it is converted into its active form within the body. This active form acts as a chain-terminating inhibitor of DNA polymerases, preventing the elongation of DNA strands during replication. The inhibition of DNA synthesis results in cell cycle arrest and subsequent apoptosis in malignant cells .

In vitro studies have demonstrated that rabacfosadine can effectively inhibit the proliferation of lymphocytes from dogs with naturally occurring lymphoma, showcasing its potential as a therapeutic agent against this type of cancer .

Rabacfosadine exhibits significant biological activity as an antineoplastic agent. Its ability to inhibit DNA synthesis leads to:

  • S Phase Arrest: The compound halts the cell cycle at the S phase, where DNA replication occurs.
  • Induction of Apoptosis: Following S phase arrest, cells undergo programmed cell death, which is critical for eliminating cancerous cells.
  • Lymphocyte Proliferation Inhibition: Specifically targets lymphocytes involved in lymphoma, reducing tumor burden in affected dogs .

Clinical trials have shown that rabacfosadine is effective against various forms of lymphoma in canines, establishing its role as a vital treatment option in veterinary oncology.

The synthesis of rabacfosadine succinate involves several steps that convert precursor compounds into the final product. While specific proprietary methods may not be publicly detailed, general synthetic pathways for nucleotide analogs typically include:

  • Preparation of Guanine Derivatives: Starting with guanine or its derivatives.
  • Phosphorylation: Introducing phosphate groups to create nucleotide analogs.
  • Formation of Succinate Salt: Reacting the active compound with succinic acid to form rabacfosadine succinate.

This multi-step process ensures that the final compound retains its biological activity while being suitable for intravenous administration .

Interaction studies involving rabacfosadine have focused on its pharmacokinetics and potential interactions with other drugs. Key findings include:

  • Gastrointestinal Reactions: Common side effects such as diarrhea and anorexia have been observed, necessitating supportive care during treatment .
  • Cumulative Dermatologic Effects: Dermatologic adverse reactions tend to manifest after multiple doses, indicating a need for monitoring during therapy .

Further studies are required to fully understand drug-drug interactions and optimize treatment regimens involving rabacfosadine.

Rabacfosadine shares similarities with several other nucleoside analogs used in cancer therapy. Here are some notable compounds:

Compound NameMechanism of ActionUnique Features
GemcitabineInhibits DNA synthesisUsed for various human cancers; prodrug form
CytarabineChain-terminating inhibitorPrimarily used in hematological malignancies
FludarabineInhibits DNA synthesisEffective against chronic lymphocytic leukemia
CladribineNucleoside analogUsed for hairy cell leukemia; impacts lymphocytes

Rabacfosadine's specificity for canine lymphoma and its unique formulation as a succinate salt distinguish it from these compounds. Its development represents a significant advancement in targeted veterinary cancer therapies, providing an option tailored specifically for treating lymphoma in dogs .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

6

Exact Mass

644.26832653 g/mol

Monoisotopic Mass

644.26832653 g/mol

Heavy Atom Count

44

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3L28LG748I

Wikipedia

Rabacfosadine succinate

Dates

Modify: 2024-02-18
1: De Clercq E. Tanovea® for the treatment of lymphoma in dogs. Biochem Pharmacol. 2018 May 17;154:265-269. doi: 10.1016/j.bcp.2018.05.010. [Epub ahead of print] Review. PubMed PMID: 29778492.
2: Saba CF, Vickery KR, Clifford CA, Burgess KE, Phillips B, Vail DM, Wright ZM, Morges MA, Fan TM, Thamm DH. Rabacfosadine for relapsed canine B-cell lymphoma: Efficacy and adverse event profiles of 2 different doses. Vet Comp Oncol. 2018 Mar;16(1):E76-E82. doi: 10.1111/vco.12337. Epub 2017 Sep 11. PubMed PMID: 28891260.
3: Thamm DH, Vail DM, Post GS, Fan TM, Phillips BS, Axiak-Bechtel S, Elmslie RS, Klein MK, Ruslander DA. Alternating Rabacfosadine/Doxorubicin: Efficacy and Tolerability in Naïve Canine Multicentric Lymphoma. J Vet Intern Med. 2017 May;31(3):872-878. doi: 10.1111/jvim.14700. Epub 2017 Apr 3. PubMed PMID: 28370378; PubMed Central PMCID: PMC5435064.
4: Morges MA, Burton JH, Saba CF, Vail DM, Burgess KE, Thamm DH. Phase II evaluation of VDC-1101 in canine cutaneous T-cell lymphoma. J Vet Intern Med. 2014 Sep-Oct;28(5):1569-74. doi: 10.1111/jvim.12429. PubMed PMID: 25274443; PubMed Central PMCID: PMC4895598.
5: Thamm DH, Vail DM, Kurzman ID, Babusis D, Ray AS, Sousa-Powers N, Tumas DB. GS-9219/VDC-1101--a prodrug of the acyclic nucleotide PMEG has antitumor activity in spontaneous canine multiple myeloma. BMC Vet Res. 2014 Jan 25;10:30. doi: 10.1186/1746-6148-10-30. PubMed PMID: 24460928; PubMed Central PMCID: PMC3904015.
6: Frey CR, Andrei G, Votruba I, Cannizzaro C, Han B, Fung W, Hung M, Liu X, Geleziunas R, Fiten P, Opdenakker G, Snoeck R, Cihlar T. Mutations in adenosine deaminase-like (ADAL) protein confer resistance to the antiproliferative agents N6-cyclopropyl-PMEDAP and GS-9219. Anticancer Res. 2013 May;33(5):1899-912. PubMed PMID: 23645737.
7: Tsai CY, Ray AS, Tumas DB, Keating MJ, Reiser H, Plunkett W. Targeting DNA repair in chronic lymphocytic leukemia cells with a novel acyclic nucleotide analogue, GS-9219. Clin Cancer Res. 2009 Jun 1;15(11):3760-9. doi: 10.1158/1078-0432.CCR-08-2848. Epub 2009 May 12. PubMed PMID: 19435836.
8: Vail DM, Thamm DH, Reiser H, Ray AS, Wolfgang GH, Watkins WJ, Babusis D, Henne IN, Hawkins MJ, Kurzman ID, Jeraj R, Vanderhoek M, Plaza S, Anderson C, Wessel MA, Robat C, Lawrence J, Tumas DB. Assessment of GS-9219 in a pet dog model of non-Hodgkin's lymphoma. Clin Cancer Res. 2009 May 15;15(10):3503-10. doi: 10.1158/1078-0432.CCR-08-3113. Epub 2009 May 5. PubMed PMID: 19417014.
9: Votruba I, Otová B, Holý A. [Acyclic nucleoside phosphonates as potential antineoplastic agents]. Cas Lek Cesk. 2008;147(9):471-7. Review. Czech. PubMed PMID: 18988489.
10: Reiser H, Wang J, Chong L, Watkins WJ, Ray AS, Shibata R, Birkus G, Cihlar T, Wu S, Li B, Liu X, Henne IN, Wolfgang GH, Desai M, Rhodes GR, Fridland A, Lee WA, Plunkett W, Vail D, Thamm DH, Jeraj R, Tumas DB. GS-9219--a novel acyclic nucleotide analogue with potent antineoplastic activity in dogs with spontaneous non-Hodgkin's lymphoma. Clin Cancer Res. 2008 May 1;14(9):2824-32. doi: 10.1158/1078-0432.CCR-07-2061. PubMed PMID: 18451250.

Explore Compound Types